![molecular formula C19H18F6O2 B14196581 1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) CAS No. 922718-48-7](/img/structure/B14196581.png)
1,1'-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) is a synthetic organic compound characterized by its unique structure, which includes a heptane backbone linked to two trifluorobenzene groups via ether linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) typically involves a multi-step process. One common method is the Williamson ether synthesis, where an alkoxide ion reacts with a primary alkyl halide. For this compound, the reaction might involve the use of 1,7-dibromoheptane and 2,3,4-trifluorophenol under basic conditions to form the desired ether linkage .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, such as controlling temperature, solvent choice, and reaction time. Additionally, purification steps like recrystallization or chromatography would be employed to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) can undergo various chemical reactions, including:
Oxidation: The ether linkages can be oxidized under strong oxidative conditions.
Reduction: The aromatic rings can be reduced, although this typically requires harsh conditions.
Substitution: The trifluorobenzene rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon.
Major Products
Oxidation: Formation of carbonyl compounds or carboxylic acids.
Reduction: Formation of partially or fully hydrogenated aromatic rings.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Applications De Recherche Scientifique
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its unique structural features.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) depends on its application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, through its trifluorobenzene moieties. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[Ethane-1,2-diylbis(oxy)]bis(4,1-phenylene): Similar ether linkages but with different aromatic groups.
1,1’-[Decane-1,10-diylbis(oxy)]bis(2,1-phenylene): Longer alkane chain and different substitution pattern on the aromatic rings.
Uniqueness
1,1’-[Heptane-1,7-diylbis(oxy)]bis(2,3,4-trifluorobenzene) is unique due to its specific combination of a heptane backbone and trifluorobenzene groups. This structure imparts distinct chemical and physical properties, such as increased hydrophobicity and potential for specific interactions with biological targets .
Propriétés
Numéro CAS |
922718-48-7 |
|---|---|
Formule moléculaire |
C19H18F6O2 |
Poids moléculaire |
392.3 g/mol |
Nom IUPAC |
1,2,3-trifluoro-4-[7-(2,3,4-trifluorophenoxy)heptoxy]benzene |
InChI |
InChI=1S/C19H18F6O2/c20-12-6-8-14(18(24)16(12)22)26-10-4-2-1-3-5-11-27-15-9-7-13(21)17(23)19(15)25/h6-9H,1-5,10-11H2 |
Clé InChI |
ZCJIRZZRULEABH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1OCCCCCCCOC2=C(C(=C(C=C2)F)F)F)F)F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



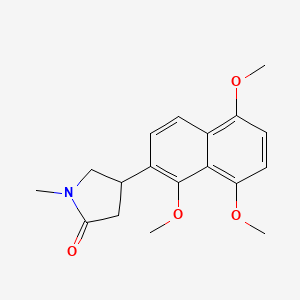
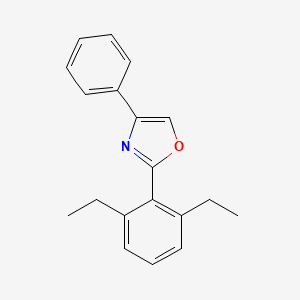
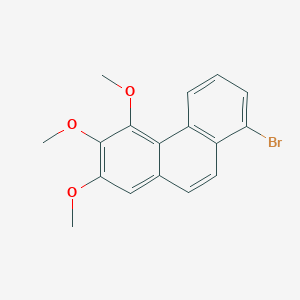
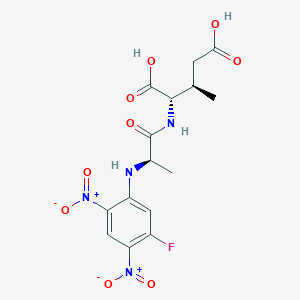
![{4-[(4-Hydroxyphenyl)methyl]piperazin-1-yl}(5-nitrofuran-2-yl)methanone](/img/structure/B14196523.png)

![4-[3-(Methylamino)pyrrolidin-1-yl]-6-(thiophen-2-yl)pyrimidin-2-amine](/img/structure/B14196527.png)
![4-{4-[2-(2-Ethoxyethoxy)ethoxy]-5-methyl-1,3-thiazol-2-YL}benzoic acid](/img/structure/B14196537.png)
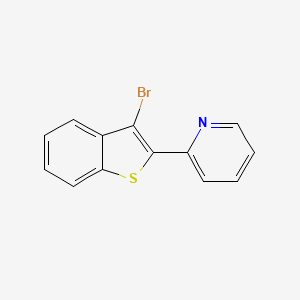
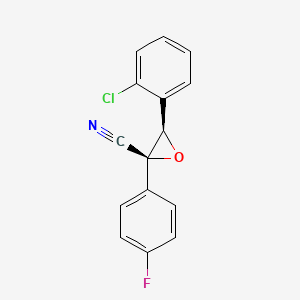
![4-{[2-(Hydroxymethyl)-1H-indole-3-carbonyl]oxy}butanoic acid](/img/structure/B14196553.png)
![N-Benzyl-N-[(dimethylphosphoryl)methyl]-N'-phenylurea](/img/structure/B14196557.png)
![2-Methyl-5-phenyl-7H-pyrazolo[5,1-b][1,3]oxazin-7-one](/img/structure/B14196564.png)
